4-Fluorohippuric acid

Description

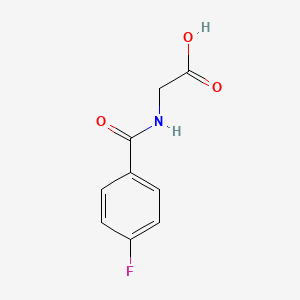

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-fluorobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWXSGQHHUSSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351395 | |

| Record name | n-(4-fluorobenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-79-0 | |

| Record name | p-Fluorohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-(4-fluorobenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-FLUOROHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DD1839D93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 4-Fluorohippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid, also known as N-(4-fluorobenzoyl)glycine, is an N-acylglycine and a notable metabolite of the centrally acting, non-opioid analgesic drug, flupirtine (B1215404).[1][2][3] While its parent compound has been of significant clinical interest, 4-fluorohippuric acid is primarily recognized as a biologically inactive metabolite. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical methods, and metabolic fate of 4-Fluorohippuric acid, tailored for professionals in research and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of 4-Fluorohippuric Acid and Related Compounds

| Property | 4-Fluorohippuric Acid | Hippuric Acid (Analog) | 4-Aminohippuric Acid (Analog) | 4-Hydroxyhippuric Acid (Analog) |

| Molecular Formula | C₉H₈FNO₃[4] | C₉H₉NO₃ | C₉H₁₀N₂O₃ | C₉H₉NO₄ |

| Molecular Weight | 197.16 g/mol [5] | 179.17 g/mol [6] | 194.19 g/mol | 195.17 g/mol [7] |

| Melting Point | Data not available | 187-191 °C[6] | 199-200 °C (decomposes)[8] | Data not available |

| Boiling Point | Data not available | 311.69 °C (estimated)[6] | 330.62 °C (estimated)[8] | Data not available |

| Water Solubility | Data not available | Soluble in hot water, slightly soluble in cold water[6] | Insoluble[8] | 2.63 g/L (predicted) |

| pKa | Data not available | ~3.6 | 3.83[8] | 3.24 (strongest acidic, predicted) |

| Appearance | Data not available | Colorless crystals[6] | Off-white to grayish crystalline powder[8] | Solid[7] |

Synthesis and Metabolism

Chemical Synthesis

The synthesis of 4-Fluorohippuric acid can be achieved through the Schotten-Baumann reaction, a common method for the N-acylation of amino acids. This involves the reaction of glycine (B1666218) with 4-fluorobenzoyl chloride in an alkaline medium.[9]

Experimental Protocol: Synthesis of 4-Fluorohippuric Acid

-

Preparation of Glycine Solution: Dissolve glycine (1 equivalent) in a 1 M sodium hydroxide (B78521) solution. Cool the solution to approximately 10-15°C using an ice bath.

-

Acylation: While vigorously stirring the cooled glycine solution, add 4-fluorobenzoyl chloride (1 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 15°C.

-

Reaction Completion: Continue stirring the mixture for an additional hour at room temperature.

-

Precipitation: Acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. A white precipitate of 4-Fluorohippuric acid will form.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain the purified product.

Metabolic Pathway

4-Fluorohippuric acid is a major metabolite of flupirtine.[1][3] The metabolic pathway involves the oxidative degradation of flupirtine. Peroxidase enzymes are implicated in this metabolic conversion.[3] The resulting 4-fluorobenzylamine (B26447) moiety is further metabolized to 4-fluorobenzoic acid, which is then conjugated with glycine to form 4-Fluorohippuric acid.

Analytical Methodology

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques for the quantification of hippuric acid and its derivatives in biological matrices.

HPLC Analysis

Experimental Protocol: HPLC Analysis of 4-Fluorohippuric Acid

This protocol is adapted from methods used for hippuric acid analysis.[10][11][12]

-

Sample Preparation: Acidify urine samples and extract with an organic solvent such as ethyl acetate (B1210297) or use solid-phase extraction (SPE) for cleanup. Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a mixture of 12.5% (v/v) acetonitrile in water with the pH adjusted to 3.0 with glacial acetic acid.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 230 nm.

-

-

Quantification: Use an external standard calibration curve prepared with known concentrations of 4-Fluorohippuric acid.

GC-MS Analysis

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.[13][14]

Experimental Protocol: GC-MS Analysis of 4-Fluorohippuric Acid

-

Sample Preparation and Derivatization: Following extraction as described for HPLC, the dried residue is derivatized. A common method is silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or methylation (e.g., with diazomethane (B1218177) or methanolic HCl).[13]

-

Chromatographic and Mass Spectrometric Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).[15]

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.[15]

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Spectral Data

Specific experimental spectral data for 4-Fluorohippuric acid is not widely published. The following table provides predicted and analogous spectral information.

Table 2: Spectral Data

| Spectrum | Data |

| ¹H NMR | Predicted shifts would be similar to hippuric acid[16] with additional splitting and shifts in the aromatic region due to the fluorine atom. Aromatic protons would appear as two doublets of doublets. The methylene (B1212753) protons would be a doublet, and the amide proton a triplet. |

| ¹³C NMR | Expected peaks would include those for the carbonyl carbons (amide and carboxylic acid), the methylene carbon, and the aromatic carbons. The carbon attached to the fluorine would show a large C-F coupling constant. |

| IR Spectroscopy | Expected characteristic peaks would include: N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), N-H bend (amide II, ~1550 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), and C-F stretch (~1200-1100 cm⁻¹). |

| Mass Spectrometry (EI) | The mass spectrum would be expected to show a molecular ion peak at m/z 197. Key fragments would likely include the loss of the glycine moiety and fragments corresponding to the 4-fluorobenzoyl cation (m/z 123). |

Biological Activity and Toxicology

4-Fluorohippuric acid is generally considered to be a biologically inactive metabolite of flupirtine. Studies on the biological activities of N-acylglycines have shown a range of effects, from anti-inflammatory and analgesic properties to roles in cellular signaling.[17][18] However, these activities are highly dependent on the nature of the acyl group, and there is currently no evidence to suggest that 4-Fluorohippuric acid possesses significant biological activity.

The toxicology of 4-Fluorohippuric acid has not been extensively studied. However, the toxicology of fluorinated aromatic compounds can vary widely.[19] While some are less toxic than their non-fluorinated counterparts, others can have increased toxicity.[19] Given that 4-Fluorohippuric acid is a metabolite of a clinically used drug, it is presumed to have a low toxicity profile at therapeutic doses of the parent compound. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.[20]

Conclusion

4-Fluorohippuric acid is a key metabolite in the disposition of flupirtine. While it is considered biologically inactive, a thorough understanding of its basic properties is essential for researchers in drug metabolism and pharmacokinetics. This guide has provided a summary of its known and inferred physicochemical properties, along with detailed protocols for its synthesis and analysis. The provided workflows and diagrams offer a clear visual representation of these processes, aiding in their practical application in a laboratory setting. Further research to experimentally determine the specific physical properties and spectral data of 4-Fluorohippuric acid would be a valuable contribution to the field.

References

- 1. Investigation of the in vitro metabolism of the analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flupirtine - Wikipedia [en.wikipedia.org]

- 3. Bioequivalence study of two formulations of flupirtine maleate capsules in healthy male Chinese volunteers under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluorohippuric acid | C9H8FNO3 | CID 699341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hippuric acid CAS#: 495-69-2 [m.chemicalbook.com]

- 7. 4-Hydroxyhippuric acid | C9H9NO4 | CID 151012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. benchchem.com [benchchem.com]

- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 11. researchgate.net [researchgate.net]

- 12. meddocsonline.org [meddocsonline.org]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous detection of hippuric acid and methylhippuric acid in urine by Empore disk and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Hippuric acid(495-69-2) 1H NMR spectrum [chemicalbook.com]

- 17. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. avantiresearch.com [avantiresearch.com]

- 19. researchgate.net [researchgate.net]

- 20. sdfine.com [sdfine.com]

An In-Depth Technical Guide to 4-Fluorohippuric Acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorohippuric acid, a fluorinated analog of hippuric acid. While the formal "discovery" of 4-Fluorohippuric acid as a singular molecular entity is not extensively documented, its identification is intrinsically linked to the metabolic studies of the non-opioid analgesic drug, flupirtine (B1215404). This document details the probable synthetic route for 4-Fluorohippuric acid via the Schotten-Baumann reaction, a well-established method for the synthesis of hippuric acid and its derivatives. Detailed experimental protocols, quantitative data, and characterization information are presented to assist researchers in the synthesis and understanding of this compound.

Discovery and Significance

4-Fluorohippuric acid, also known as p-Fluorohippuric acid or N-(4-fluorobenzoyl)glycine, is recognized primarily as a major metabolite of the selective neuronal potassium channel opener, flupirtine.[1] Its discovery is therefore a direct result of the extensive pharmacological and metabolic profiling of flupirtine. The presence of the fluorine atom in the para position of the benzoyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and drug development.

While not a therapeutic agent itself, the study of 4-Fluorohippuric acid is relevant for understanding the metabolic fate and potential toxicological profile of flupirtine and other related compounds.

Synthesis of 4-Fluorohippuric Acid

The most logical and widely accepted method for the synthesis of 4-Fluorohippuric acid is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of glycine (B1666218) with 4-fluorobenzoyl chloride in the presence of a base.[2][3]

General Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of hippuric acid and its derivatives.[2][3]

Materials:

-

Glycine

-

4-Fluorobenzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, Büchner funnel, etc.)

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Ice bath

Procedure:

-

Preparation of Glycine Solution: In a suitable Erlenmeyer flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (approximately 2.5 equivalents). The solution should be cooled in an ice bath to between 0-5 °C with continuous stirring.

-

Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise. Maintain the temperature of the reaction mixture below 5 °C. Concurrently, add a 10% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 10. The addition should be controlled to ensure the reaction does not become too vigorous.

-

Reaction Completion: After the complete addition of 4-fluorobenzoyl chloride, continue to stir the reaction mixture in the ice bath for an additional hour, followed by stirring at room temperature for another 2 hours to ensure the reaction goes to completion.

-

Precipitation of Product: Carefully acidify the reaction mixture to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. This step should be performed in a fume hood. A white precipitate of 4-Fluorohippuric acid will form.

-

Isolation and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.

-

Purification (Recrystallization): The crude 4-Fluorohippuric acid can be purified by recrystallization from hot water or an ethanol-water mixture to yield a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4-Fluorohippuric acid.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈FNO₃ | [4] |

| Molecular Weight | 197.16 g/mol | [4] |

| Typical Yield | 85-95% | Estimated based on similar reactions[3] |

| Melting Point | Not explicitly reported, but expected to be similar to or slightly higher than related compounds like 4-methylhippuric acid (163-165 °C).[5] | |

| Appearance | White crystalline solid |

Characterization of 4-Fluorohippuric Acid

Proper characterization is crucial to confirm the identity and purity of the synthesized 4-Fluorohippuric acid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the glycine moiety, and the amide and carboxylic acid protons. The aromatic region will be influenced by the fluorine substituent, likely showing a complex splitting pattern.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons, the aromatic carbons (with C-F coupling), and the methylene carbon of the glycine backbone.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Fluorohippuric acid is expected to exhibit the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Amide) | ~3300 |

| C=O stretch (Carboxylic acid) | 1750-1700 |

| C=O stretch (Amide I) | 1680-1630 |

| N-H bend (Amide II) | 1570-1515 |

| C-F stretch | 1250-1000 |

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 198.06.

Experimental Workflow and Logical Relationships

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 4-Fluorohippuric acid.

Caption: Workflow for the synthesis of 4-Fluorohippuric acid.

Schotten-Baumann Reaction Mechanism

The following diagram illustrates the key steps in the Schotten-Baumann reaction mechanism for the synthesis of 4-Fluorohippuric acid.

Caption: Mechanism of the Schotten-Baumann reaction.

Conclusion

This technical guide has detailed the discovery and a reliable synthetic method for 4-Fluorohippuric acid. While its discovery is linked to the metabolism of flupirtine, its synthesis is readily achievable through the robust Schotten-Baumann reaction. The provided experimental protocol, quantitative data, and characterization information offer a solid foundation for researchers and scientists working with this compound. Further research to fully elucidate its biological activity and to obtain more detailed analytical data would be a valuable contribution to the fields of medicinal chemistry and drug metabolism.

References

4-Fluorohippuric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid, also known as N-(4-fluorobenzoyl)glycine, is a notable metabolite of the centrally acting, non-opioid analgesic flupirtine (B1215404).[1][2] Its formation is a key step in the biotransformation of flupirtine, and understanding its properties, synthesis, and quantification is crucial for comprehensive pharmacokinetic and metabolic studies of the parent drug. This technical guide provides an in-depth overview of 4-Fluorohippuric acid, including its chemical identity, synthesis, metabolic pathway, and analytical quantification methods.

Core Data and Structure

4-Fluorohippuric acid is chemically identified as N-(4-fluorobenzoyl)glycine. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 366-79-0 | |

| Molecular Formula | C₉H₈FNO₃ | |

| Molecular Weight | 197.16 g/mol | |

| IUPAC Name | N-(4-fluorobenzoyl)glycine | |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NCC(=O)O)F | |

| InChI | InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Appearance | Solid (predicted) | |

| Solubility | Sparingly soluble in water (predicted) |

Metabolic Pathway of Flupirtine to 4-Fluorohippuric Acid

4-Fluorohippuric acid is a major, biologically inactive metabolite of flupirtine.[3] The metabolic cascade leading to its formation involves several enzymatic steps. The postulated pathway begins with the cleavage of the 4-fluorobenzylamine (B26447) moiety from flupirtine, followed by a series of oxidation and conjugation reactions.

The metabolic conversion of flupirtine to 4-fluorohippuric acid is a multi-step process primarily occurring in the liver.[3] It involves oxidative degradation and subsequent conjugation with glycine (B1666218). The initial step is the cleavage of the carbamate (B1207046) group of flupirtine by esterases.[1] The resulting 4-fluorobenzylamine is then oxidized to 4-fluorobenzaldehyde (B137897) and subsequently to 4-fluorobenzoic acid. Finally, 4-fluorobenzoic acid is conjugated with glycine by the enzyme Glycine N-acyltransferase (GLYAT) to form 4-fluorohippuric acid.[4]

Pharmacokinetic Data

While specific pharmacokinetic parameters for 4-Fluorohippuric acid are not extensively detailed in isolation, data from studies on flupirtine provide context for its formation and elimination. Following oral administration of flupirtine, a significant portion is metabolized, with its metabolites, including 4-fluorohippuric acid, being excreted primarily in the urine.

| Parameter | Observation | Reference |

| Route of Elimination | Primarily renal (urine) | |

| Parent Drug Bioavailability | Approximately 90% (oral) and 70% (rectal) for flupirtine | |

| Metabolite Activity | 4-Fluorohippuric acid is considered biologically inactive. | [3] |

| Excretion Profile | Around 72% of an administered flupirtine dose is excreted in the urine as the parent drug and its metabolites. | [5] |

Experimental Protocols

Synthesis of 4-Fluorohippuric Acid (Proposed)

Materials:

-

Glycine

-

4-Fluorobenzoyl chloride

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Carbon tetrachloride (CCl₄) or other suitable recrystallization solvent

-

Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolution of Glycine: Dissolve a molar equivalent of glycine in a 10% NaOH solution in an Erlenmeyer flask. Cool the solution in an ice bath.

-

Acylation: While vigorously stirring the cooled glycine solution, add a molar equivalent of 4-fluorobenzoyl chloride portion-wise. Maintain the temperature below 10°C during the addition. Continue stirring for 1-2 hours at room temperature after the addition is complete.

-

Precipitation: Transfer the reaction mixture to a beaker and acidify with concentrated HCl until the solution is acidic to litmus (B1172312) paper. This will precipitate the crude 4-Fluorohippuric acid.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or boiling water) to obtain pure 4-Fluorohippuric acid.

-

Drying and Characterization: Dry the purified crystals and characterize them using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Analytical Quantification of 4-Fluorohippuric Acid

The quantification of 4-Fluorohippuric acid in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are suitable methods for this purpose.[7]

High-Performance Liquid Chromatography (HPLC) Method (General Protocol):

This protocol is based on general methods for the analysis of hippuric acid and its derivatives.[8][9]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid or other suitable buffer components

-

4-Fluorohippuric acid standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small percentage of acetic acid to adjust the pH (e.g., pH 3.0). The exact ratio should be optimized for best separation.

-

Standard Solution Preparation: Prepare a stock solution of 4-Fluorohippuric acid in a suitable solvent (e.g., methanol (B129727) or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For biological samples (e.g., urine), a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary to remove interfering substances.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Detection wavelength: Approximately 230 nm (based on the chromophore)

-

Column temperature: Ambient or controlled (e.g., 30°C)

-

-

Analysis: Inject the prepared standards and samples onto the HPLC system. Identify and quantify the 4-Fluorohippuric acid peak based on its retention time and the calibration curve generated from the standards.

Signaling Pathways and Biological Role

Currently, there is no direct evidence to suggest that 4-Fluorohippuric acid itself is involved in specific cellular signaling pathways. Its primary significance in a pharmacological context is as a metabolic byproduct of flupirtine. The biological activity of flupirtine is attributed to its action as a selective neuronal potassium channel opener (SNEPCO), which leads to neuronal hyperpolarization and a reduction in neuronal excitability.[3] 4-Fluorohippuric acid, being an inactive metabolite, does not contribute to the therapeutic effects of the parent drug.[3] Its formation and subsequent excretion are part of the detoxification and clearance process of flupirtine.

Conclusion

4-Fluorohippuric acid is a key metabolite in the disposition of the analgesic flupirtine. This guide has provided a detailed overview of its chemical properties, metabolic formation, and methods for its synthesis and quantification. For researchers in drug metabolism and pharmacokinetics, a thorough understanding of this metabolite is essential for a complete characterization of flupirtine's behavior in biological systems. The provided protocols and data serve as a valuable resource for designing and conducting further studies in this area.

References

- 1. Investigation of the in vitro metabolism of the analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioequivalence study of two formulations of flupirtine maleate capsules in healthy male Chinese volunteers under fasting and fed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 7. Simultaneous quantification of acidic and basic flupirtine metabolites by supercritical fluid chromatography according to European Medicines Agency validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Fluorohippuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorohippuric acid, including its chemical identity, physicochemical properties, relevant experimental protocols, and its primary biological context as a major metabolite of the analgesic drug flupirtine (B1215404).

Chemical Identity and Synonyms

4-Fluorohippuric acid is a fluorinated derivative of hippuric acid. Its systematic and common names are provided below.

| Identifier | Value |

| IUPAC Name | 2-[(4-fluorobenzoyl)amino]acetic acid |

| Alternate IUPAC Name | N-(4-fluorobenzoyl)glycine |

| CAS Number | 366-79-0 |

| Molecular Formula | C₉H₈FNO₃ |

| Molecular Weight | 197.16 g/mol |

A comprehensive list of synonyms for 4-Fluorohippuric acid is provided in the table below, reflecting its various designations in research and commercial contexts.

| Synonym |

| p-Fluorohippuric acid |

| para-Fluorohippuric acid |

| (4-Fluoro-benzoylamino)-acetic acid |

| 2-(4-Fluorobenzamido)acetic acid |

| YM-385461 |

| para-FHA |

Physicochemical and Spectral Data

Precise experimental data for the physicochemical properties of 4-Fluorohippuric acid are not extensively reported in the literature. However, computed values from reliable sources and experimental data for structurally similar compounds are presented to provide a comparative reference.

Physicochemical Properties

| Property | 4-Fluorohippuric Acid (Computed) | Hippuric Acid (Experimental) | 4-Aminohippuric Acid (Experimental) | 4-Hydroxyhippuric Acid (Computed) |

| Melting Point | Not available | 187-191 °C | 199-200 °C | Not available |

| pKa | Not available | Not available | 3.83 | 3.24 (Strongest Acidic) |

| LogP | -0.1 | Not available | -2.2 | -0.6 |

| Solubility | Not available | Soluble in hot water, ethanol | Slightly soluble in water | Not available |

Spectral Data Comparison

| Spectral Data | Predicted for 4-Fluorohippuric Acid | Hippuric Acid (Experimental) |

| ¹H NMR | Aromatic protons will show splitting patterns characteristic of a 1,4-disubstituted benzene (B151609) ring. The glycine (B1666218) protons will be present. | Signals for phenyl, methylene (B1212753), and amide protons are observed. |

| ¹³C NMR | Aromatic carbons will show signals consistent with a p-substituted fluorobenzene. Carbonyl and methylene carbons of the glycine moiety will be present. | Characteristic peaks for aromatic, carbonyl, and methylene carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), aromatic C=C stretching, and a strong C-F stretching band. | N-H stretch (~3300 cm⁻¹), C=O stretch (amide I ~1650 cm⁻¹, acid ~1730 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spectrometry | The molecular ion peak [M]+ at m/z 197.16. Fragmentation will likely involve cleavage of the amide bond. | Molecular ion peak and characteristic fragmentation patterns. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of hippuric acid derivatives, which can be adapted for 4-Fluorohippuric acid.

Synthesis of 4-Fluorohippuric Acid via Schotten-Baumann Reaction

This protocol describes a general method for the N-acylation of glycine, which can be applied to the synthesis of 4-Fluorohippuric acid.

Materials:

-

Glycine

-

4-Fluorobenzoyl chloride

-

Sodium hydroxide (B78521) (10% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol (for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Glycine Solution: In a suitable flask, dissolve glycine in a 10% sodium hydroxide solution and cool the mixture in an ice bath.

-

Acylation: While vigorously stirring the cooled glycine solution, slowly add 4-fluorobenzoyl chloride in small portions. Maintain the temperature of the reaction mixture below 5°C throughout the addition.

-

Reaction Completion: After the addition is complete, continue to stir the mixture for approximately one to two hours at room temperature to ensure the reaction goes to completion.

-

Precipitation: Acidify the reaction mixture by slowly adding concentrated hydrochloric acid until the pH is acidic, which will cause the 4-Fluorohippuric acid to precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture.

-

Drying: Dry the purified crystals of 4-Fluorohippuric acid in a desiccator or a vacuum oven.

Analytical Methods

The following are generalized protocols for the analysis of hippuric acid derivatives, which can be adapted for 4-Fluorohippuric acid.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with pH adjusted to acidic conditions) and an organic modifier like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength where the aromatic ring of 4-Fluorohippuric acid shows strong absorbance (e.g., around 230-260 nm).

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.

-

Derivatization: The carboxylic acid can be converted to its methyl or trimethylsilyl (B98337) (TMS) ester.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the sample concentration.

-

Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, with scanning in a suitable mass range to detect the molecular ion and characteristic fragments of the derivatized 4-Fluorohippuric acid.

Biological Context and Signaling Pathway

4-Fluorohippuric acid is a major metabolite of the centrally acting, non-opioid analgesic drug, flupirtine.[1][2] The metabolism of flupirtine primarily occurs in the liver.[1]

Flupirtine Metabolism Pathway

The metabolic pathway leading to the formation of 4-Fluorohippuric acid involves several enzymatic steps. The diagram below illustrates the key transformations in the metabolism of flupirtine.

Caption: Metabolic pathway of flupirtine to 4-Fluorohippuric acid.

The metabolism of flupirtine is initiated by either hydrolysis of the carbamate (B1207046) group by esterases or by oxidative degradation.[2] The oxidative pathway leads to the formation of an intermediate which is further oxidized to 4-fluorobenzoic acid. Subsequently, 4-fluorobenzoic acid undergoes conjugation with glycine to form the final metabolite, 4-Fluorohippuric acid, which is then excreted.[1] Another metabolic route involves the formation of an acetylated metabolite.[2]

References

The Role of 4-Fluorohippuric Acid as a Key Metabolite of Flupirtine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flupirtine (B1215404), a centrally acting, non-opioid analgesic, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, 4-Fluorohippuric acid stands out as a major, yet pharmacologically inactive, end-product. This technical guide provides a comprehensive overview of the metabolic pathway leading to 4-Fluorohippuric acid, detailing the enzymatic processes involved, quantitative pharmacokinetic data, and established experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies, offering insights into the biotransformation of flupirtine and the analytical methodologies required for its investigation.

Introduction to Flupirtine and its Metabolism

Flupirtine (ethyl N-[2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl]carbamate) is a unique analgesic agent with muscle relaxant and neuroprotective properties.[1] Its mechanism of action primarily involves the activation of neuronal potassium channels.[2] Following administration, flupirtine is extensively metabolized in the liver, with two primary metabolites being the N-acetylated analog D13223 and 4-Fluorohippuric acid.[2][3] While D13223 retains some of the analgesic activity of the parent compound, 4-Fluorohippuric acid is considered biologically inactive.[4][5] Understanding the formation of 4-Fluorohippuric acid is crucial for a complete characterization of flupirtine's pharmacokinetic profile and for assessing its metabolic fate.

The Metabolic Pathway to 4-Fluorohippuric Acid

The biotransformation of flupirtine to 4-Fluorohippuric acid is a multi-step process involving oxidative deamination followed by glycine (B1666218) conjugation. This pathway is distinct from the one leading to the active metabolite D13223, which involves hydrolysis and N-acetylation.

The initial and critical step in the formation of 4-Fluorohippuric acid is the enzymatic cleavage of the 4-fluorobenzylamine (B26447) moiety from the flupirtine molecule.[6][7] This is followed by the oxidation of the resulting 4-fluorobenzylamine. The subsequent intermediate, 4-fluorobenzoic acid, then undergoes conjugation with glycine to form the final metabolite, 4-Fluorohippuric acid.[7]

Key Enzymes in the Metabolic Pathway

Several enzyme systems are implicated in the metabolic cascade that produces 4-Fluorohippuric acid:

-

Peroxidases: Enzymes such as human myeloperoxidase and horseradish peroxidase have been shown to be involved in the initial oxidative metabolism of flupirtine.[2][3]

-

Esterases: These enzymes may play a role in the initial cleavage of the flupirtine molecule.[3]

-

Monoamine Oxidases (MAO): While initial studies with human liver microsomes showed limited involvement of MAO-A and MAO-B in the overall metabolism of flupirtine, these enzymes are known to catalyze the oxidative deamination of primary amines like 4-fluorobenzylamine.[3]

-

Glycine N-acyltransferase (GLYAT): This mitochondrial enzyme is responsible for the final step of the pathway, catalyzing the conjugation of 4-fluorobenzoyl-CoA (the activated form of 4-fluorobenzoic acid) with glycine.[8][9]

dot

Caption: Metabolic pathway of flupirtine to 4-Fluorohippuric acid.

Quantitative Data and Pharmacokinetics

The formation and elimination of 4-Fluorohippuric acid are important aspects of flupirtine's overall pharmacokinetic profile. After oral administration, a significant portion of the flupirtine dose is excreted in the urine as its metabolites.

| Parameter | Value | Species | Reference |

| Urinary Excretion of Flupirtine and Metabolites | 72% of total dose | Human | [2] |

| 54% of urinary radioactivity (Flupirtine + 2 metabolites) | Human | [10] | |

| Pharmacokinetics of Flupirtine (100 mg oral dose) | |||

| Cmax | ~0.8 mg/L | Human | [1] |

| Tmax | 1.6 - 2 hours | Human | [1] |

| Clearance | 275 ml/min | Human | [4] |

| Half-life (t½) | 6.5 - 10.7 hours | Human | [1][10] |

Note: Specific pharmacokinetic parameters for 4-Fluorohippuric acid itself (e.g., its Cmax, Tmax, and AUC) are not extensively reported in the literature, as studies have primarily focused on the parent drug and the active metabolite D13223.

Experimental Protocols

Accurate detection and quantification of 4-Fluorohippuric acid are essential for metabolic studies. The following sections outline the methodologies for sample preparation and analysis.

Synthesis of 4-Fluorohippuric Acid Reference Standard

The synthesis of a 4-Fluorohippuric acid reference standard is crucial for the validation of analytical methods. A common approach involves the Schotten-Baumann reaction, where 4-fluorobenzoyl chloride is reacted with glycine in an alkaline solution.

Materials:

-

4-Fluorobenzoyl chloride

-

Glycine

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

Dissolve a molar equivalent of glycine in a 10% NaOH solution in a flask.

-

Slowly add a molar equivalent of 4-fluorobenzoyl chloride to the glycine solution while stirring vigorously in an ice bath.

-

Continue stirring until the reaction is complete (the smell of the acid chloride disappears).

-

Acidify the reaction mixture with concentrated HCl to precipitate the 4-Fluorohippuric acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from hot water to improve purity.

dot

Caption: Workflow for the synthesis of 4-Fluorohippuric acid.

Sample Preparation from Biological Matrices (Urine)

Materials:

-

Urine sample

-

Internal standard (e.g., a structurally similar hippuric acid derivative)

-

Ethyl acetate (B1210297) (or other suitable organic solvent)

-

6 N HCl

-

Sodium chloride

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of urine, add the internal standard.

-

Acidify the sample by adding 80 µL of 6 N HCl.

-

Saturate the aqueous phase with sodium chloride.

-

Extract the analytes with an appropriate volume of ethyl acetate by vortexing.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical starting point could be 12.5% (v/v) acetonitrile in water with the pH adjusted to 3.0 with acetic acid.[11]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Validation Parameters:

The method should be validated according to ICH guidelines, assessing for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[13][14][15][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for High-Sensitivity Quantification

For more sensitive and selective quantification, particularly in complex matrices like plasma, an LC-MS/MS method is preferred.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 or similar column

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient program should be developed to ensure good separation of 4-Fluorohippuric acid from other matrix components and metabolites.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for 4-Fluorohippuric acid.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The precursor ion (Q1) corresponding to the [M+H]+ or [M-H]- of 4-Fluorohippuric acid and a characteristic product ion (Q3) should be determined by direct infusion of the reference standard.

Validation:

The LC-MS/MS method should be fully validated for bioanalytical applications, including assessments of selectivity, matrix effects, recovery, and stability, in addition to the standard validation parameters.[17][18][19]

dot

Caption: General workflow for the analysis of 4-Fluorohippuric acid.

Conclusion

4-Fluorohippuric acid is a significant metabolite of flupirtine, formed through a pathway of oxidative deamination and subsequent glycine conjugation. Although pharmacologically inactive, its formation and excretion are integral to the overall disposition of flupirtine in the body. The methodologies outlined in this guide provide a framework for the synthesis of a reference standard and the accurate quantification of 4-Fluorohippuric acid in biological matrices. A thorough understanding of this metabolic pathway is essential for comprehensive pharmacokinetic and drug metabolism studies of flupirtine and its analogs, contributing to a better understanding of its safety and efficacy profile. This technical guide serves as a foundational resource for researchers and professionals in the field, facilitating further investigation into the intricate metabolic fate of this unique analgesic.

References

- 1. Role of Flupirtine in the Treatment of Pain - Chemistry and its Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the in vitro metabolism of the analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. meddocsonline.org [meddocsonline.org]

- 13. ikev.org [ikev.org]

- 14. impactfactor.org [impactfactor.org]

- 15. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dcvmn.org [dcvmn.org]

- 17. researchgate.net [researchgate.net]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Pathway of 4-Fluorohippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 4-Fluorohippuric acid (4-FHA), a significant metabolite of the non-opioid analgesic, flupirtine (B1215404). The document details the absorption, distribution, metabolism, and excretion (ADME) profile of 4-FHA, with a focus on its formation via the glycine (B1666218) conjugation of 4-fluorobenzoic acid. This guide synthesizes available quantitative data, presents detailed experimental protocols for the study of this pathway, and includes visualizations to elucidate key processes. The content is intended to support researchers, scientists, and drug development professionals in understanding the metabolic fate of 4-FHA and its implications in pharmacology and toxicology.

Introduction

4-Fluorohippuric acid (4-FHA) is an acyl glycine and a principal metabolite of flupirtine, a centrally acting analgesic.[1] The metabolic fate of flupirtine is of significant interest due to the potential for drug-induced liver injury associated with the parent compound.[2] Understanding the formation and disposition of its metabolites, such as 4-FHA, is crucial for a complete safety and efficacy profile. This guide focuses on the core metabolic pathway of 4-FHA, providing a detailed examination of the enzymatic processes involved, quantitative pharmacokinetic data, and the methodologies used for its study.

Metabolic Pathway of 4-Fluorohippuric Acid

The primary route to the formation of 4-FHA in humans is through the metabolism of flupirtine. The pathway can be described in two main stages:

-

Formation of 4-Fluorobenzoic Acid (4-FBA): Flupirtine undergoes oxidative metabolism, leading to the cleavage of the 4-fluorobenzylamine (B26447) moiety to form 4-fluorobenzoic acid (4-FBA).[3]

-

Glycine Conjugation: 4-FBA is then conjugated with the amino acid glycine to form 4-Fluorohippuric acid. This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).[4][5]

This glycine conjugation is a common phase II detoxification pathway for xenobiotic carboxylic acids, enhancing their water solubility and facilitating their excretion.[6][7]

Enzymology of 4-FHA Formation

The key enzyme responsible for the synthesis of 4-FHA from 4-FBA is Glycine N-acyltransferase (GLYAT) . This enzyme is primarily located in the mitochondria of liver and kidney cells.[5] The reaction involves the activation of 4-FBA to its coenzyme A (CoA) thioester, 4-fluorobenzoyl-CoA, which then serves as a substrate for GLYAT. GLYAT catalyzes the transfer of the 4-fluorobenzoyl group to the amino group of glycine, forming 4-FHA and releasing CoA.[4]

Quantitative Data and Pharmacokinetics

Quantitative data for 4-FHA is primarily available in the context of flupirtine administration. After oral administration of flupirtine, a significant portion is metabolized, with 4-FHA being one of the identified urinary metabolites.[8]

| Parameter | Value | Species | Notes | Reference |

| Flupirtine Bioavailability (Oral) | ~90% | Human | Demonstrates significant absorption of the parent compound. | [8] |

| Flupirtine Urinary Excretion | ~72% of dose | Human | A large portion of flupirtine and its metabolites are cleared renally. | [8][9] |

| Formation from Flupirtine (in vitro) | <5% turnover in human liver microsomes | Human | Suggests P450 enzymes are not the major pathway for flupirtine metabolism in humans. | [10] |

| Flupirtine Clearance (100 mg oral dose) | 275 ml/min | Healthy Volunteers | Provides an overall measure of the body's ability to eliminate the parent drug. | [1] |

| Flupirtine Half-life (oral) | 6.5 - 10.7 hours | Healthy Volunteers | Indicates the rate at which the parent drug is eliminated. | [8][9] |

Experimental Protocols

In Vitro Metabolism of Flupirtine to 4-FHA

This protocol describes a general procedure for studying the formation of 4-FHA from flupirtine using liver microsomes.

Objective: To determine the in vitro conversion of flupirtine to 4-FBA and subsequently infer the potential for 4-FHA formation.

Materials:

-

Human liver microsomes (e.g., from a commercial supplier)

-

Flupirtine solution (in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (for analytical quantification)

-

HPLC or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding the flupirtine solution to a final concentration of, for example, 100 µM.[3]

-

Incubate the reaction at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence of 4-FBA using a validated HPLC or LC-MS/MS method. The formation of 4-FBA is a prerequisite for 4-FHA synthesis.

Quantification of 4-FHA in Urine by HPLC

This protocol outlines a method for the determination of 4-FHA in urine samples.

Objective: To quantify the amount of 4-FHA excreted in urine following the administration of flupirtine.

Materials:

-

Urine samples from subjects administered flupirtine.

-

4-FHA analytical standard.

-

Internal standard (e.g., a structurally similar compound not present in the sample).

-

Reagents for sample preparation (e.g., solid-phase extraction cartridges, solvents for extraction).

-

HPLC system with a suitable detector (e.g., UV or MS).

-

Reversed-phase HPLC column (e.g., C18).[11]

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature.

-

Centrifuge to remove any particulate matter.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte. The exact procedure will depend on the chosen extraction method.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A typical mobile phase for hippuric acid and its analogs is a mixture of acetonitrile and water with an acidic modifier like acetic acid to ensure the analyte is in its protonated form.[11]

-

Column: A C18 reversed-phase column is commonly used.[11]

-

Detection: UV detection at a wavelength where 4-FHA has significant absorbance (e.g., around 230-260 nm, to be determined by UV scan of the standard). Alternatively, mass spectrometry can be used for more sensitive and specific detection.

-

Quantification: Create a calibration curve using the 4-FHA analytical standard. Quantify the 4-FHA in the urine samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.

-

Visualizations

Metabolic Pathway of 4-Fluorohippuric Acid from Flupirtine

Caption: Metabolic conversion of flupirtine to 4-Fluorohippuric acid.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for in vitro metabolism of flupirtine.

Influence of Fluorine Substitution

The presence of a fluorine atom on the phenyl ring of 4-FHA can influence its physicochemical properties and metabolic fate compared to its non-fluorinated analog, hippuric acid. Fluorine is a highly electronegative atom and can alter the electronic properties of the aromatic ring, which may affect enzyme-substrate interactions. The carbon-fluorine bond is also very strong, making it generally resistant to metabolic cleavage. This stability can lead to altered pharmacokinetic profiles and potentially different toxicological outcomes. However, specific comparative studies on the metabolism and toxicity of 4-FHA versus hippuric acid are limited in the available literature.

Conclusion

The metabolic pathway of 4-Fluorohippuric acid is a critical component in understanding the overall disposition of the analgesic flupirtine. Its formation via the glycine conjugation of 4-fluorobenzoic acid is a well-established detoxification route. This technical guide has provided a detailed overview of this pathway, including the key enzyme involved, available quantitative data, and relevant experimental protocols. The provided visualizations offer a clear depiction of the metabolic and experimental processes. Further research focusing on the direct pharmacokinetic and toxicological profile of 4-FHA would be beneficial for a more complete understanding of this metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 5. Glycine N‐Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics and biotransformation of the analgesic flupirtine in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of the in vitro metabolism of the analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

4-Fluorohippuric Acid: A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorohippuric acid is primarily recognized as a principal, yet biologically inactive, metabolite of the centrally acting, non-opioid analgesic, flupirtine (B1215404).[1] Its formation is a crucial aspect of the metabolic fate of flupirtine, a compound noted for its unique mechanism of action involving the activation of KCNQ7/Kv7 potassium channels. While 4-Fluorohippuric acid itself does not exhibit pharmacological activity, its biosynthesis and subsequent excretion are of significant interest in understanding the pharmacokinetics, safety profile, and potential drug-drug interactions of its parent compound. This technical guide provides an in-depth overview of the biological context of 4-Fluorohippuric acid, focusing on its metabolic pathway, the enzymes involved, and its relevance in drug development.

Introduction

4-Fluorohippuric acid (4-FHA) is an N-acyl-glycine derivative. Its structure consists of a 4-fluorobenzoyl group linked to the amino group of glycine (B1666218). The primary and most studied context of 4-Fluorohippuric acid in biological systems is its role as a major metabolite of flupirtine.[2][3] Flupirtine, a selective neuronal potassium channel opener (SNEPCO), has been used for its analgesic and muscle relaxant properties.[3] Understanding the metabolic pathway that leads to the formation of 4-Fluorohippuric acid is essential for evaluating the disposition and potential toxicity of flupirtine.

Metabolic Pathway of Flupirtine to 4-Fluorohippuric Acid

The biotransformation of flupirtine into 4-Fluorohippuric acid is a multi-step process that primarily occurs in the liver. This metabolic cascade involves several key enzymatic reactions, ultimately leading to a more water-soluble compound that can be readily excreted by the kidneys.

The metabolic journey begins with the cleavage of the 4-fluorobenzylamine (B26447) moiety from the flupirtine molecule. This is followed by oxidation of the resulting 4-fluorobenzylamine and subsequent conjugation with glycine to form 4-Fluorohippuric acid.

Key Enzymatic Steps:

-

Initial Cleavage: The precise enzyme system responsible for the initial cleavage of the 4-fluorobenzylamine group from flupirtine is not definitively established in the provided search results but is a critical first step.

-

Oxidation: The liberated 4-fluorobenzylamine is presumed to undergo oxidation to 4-fluorobenzoic acid. This is a common metabolic transformation for benzylamines.

-

Glycine Conjugation: The final step involves the conjugation of 4-fluorobenzoic acid with glycine, a phase II metabolic reaction, to form 4-Fluorohippuric acid. This reaction is catalyzed by glycine N-acyltransferase.

Below is a diagram illustrating the proposed metabolic pathway from flupirtine to 4-Fluorohippuric acid.

References

- 1. Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the in vitro metabolism of the analgesic flupirtine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of 4-Fluorohippuric Acid Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorohippuric acid (4-FHA) is a notable metabolite primarily recognized for its role as a biomarker in toxicological and pharmacological studies. It is a major urinary metabolite of the non-opioid analgesic flupirtine (B1215404) and a key indicator of exposure to the industrial chemical 4-fluorostyrene (B1294925).[1][2] The "mechanism of action" of 4-FHA is not characterized by a direct pharmacological effect, as it is considered biologically inactive. Instead, its significance lies in the biochemical pathway of its formation—the glycine (B1666218) conjugation pathway. This technical guide provides an in-depth exploration of the metabolic synthesis of 4-FHA, focusing on the enzymatic processes, quantitative data, and the experimental protocols used for its detection and quantification.

Core Mechanism: The Glycine Conjugation Pathway

The formation of 4-Fluorohippuric acid is a classic example of a phase II detoxification reaction, specifically through glycine conjugation. This process primarily occurs in the mitochondria of liver and kidney cells and involves a two-step enzymatic reaction that enhances the water solubility of xenobiotic carboxylic acids, thereby facilitating their renal excretion.[3]

The precursors to 4-FHA, originating from flupirtine or 4-fluorostyrene, are metabolized to 4-fluorobenzoic acid. This intermediate then enters the glycine conjugation pathway.

The two main enzymatic steps are:

-

Activation to an Acyl-CoA Thioester: 4-fluorobenzoic acid is first activated by an Acyl-CoA synthetase (also known as Acyl-CoA ligase) to form 4-fluorobenzoyl-CoA. This reaction is ATP-dependent.[4]

-

Glycine Conjugation: The resulting 4-fluorobenzoyl-CoA then serves as a substrate for the enzyme Glycine N-acyltransferase (GLYAT; EC 2.3.1.13). GLYAT catalyzes the transfer of the 4-fluorobenzoyl group from CoA to the amino group of glycine, forming 4-Fluorohippuric acid and releasing Coenzyme A.[3]

This metabolic transformation is crucial for detoxifying the aromatic acid precursor and preventing its accumulation.

Quantitative Data

Enzyme Kinetics of Glycine N-acyltransferase (GLYAT)

While specific kinetic parameters for the interaction of 4-fluorobenzoyl-CoA with GLYAT are not extensively documented, data for the closely related substrate, benzoyl-CoA, provide valuable insights. The substitution of a hydrogen atom with a fluorine atom on the benzene (B151609) ring is not expected to dramatically alter the substrate affinity and turnover rate. The following table summarizes the kinetic constants for human and bovine GLYAT with benzoyl-CoA and glycine.

| Enzyme Source | Substrate | Km / s0.5 (µM) | Vmax / kcat | Reference |

| Human (recombinant) | Benzoyl-CoA | 96.6 | 100% (relative activity) | [5] |

| Human (recombinant) | Glycine | 14,000 | - | [5] |

| Bovine (mitochondria) | Benzoyl-CoA | ~10 | - | [6] |

| Bovine (mitochondria) | Glycine | >1,000 | - | [6] |

| Rat Liver (mitochondria) | Benzoyl-CoA | - | - | [7] |

| Mouse (recombinant) | Benzoyl-CoA | - | (kcat/Km)app = (4.5 ± 0.27) × 105 M−1s−1 | [4] |

| Mouse (recombinant) | Glycine | - | (kcat/Km)app = (5.2 ± 0.20) × 102 M−1s−1 | [4] |

Note: Some studies report the half-saturation constant (s0.5) due to cooperative substrate binding.[5]

Pharmacokinetics and Excretion

Following administration of flupirtine, a significant portion is metabolized and excreted in the urine. While specific percentages for 4-FHA are not always delineated from other metabolites, it is established as a primary metabolite.

| Drug | Dose and Route | Percentage of Dose in Urine | Half-life of Parent Drug | Reference |

| Flupirtine | 100 mg oral | ~72% (total) | 6.5 hours | |

| Flupirtine | 100 mg intravenous | - | 8.5 hours | [1] |

| Flupirtine | 150 mg rectal | - | 10.7 hours | [1] |

After oral administration of flupirtine, peak plasma concentrations of the parent drug are typically reached within 1.6 to 2 hours.[8] The formation and subsequent excretion of 4-FHA would follow this initial absorption and metabolism of flupirtine.

Experimental Protocols

The quantification of 4-Fluorohippuric acid in biological matrices, particularly urine, is crucial for pharmacokinetic and toxicological studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Protocol for HPLC-UV Quantification of 4-FHA in Urine

This protocol is a generalized procedure based on methods for hippuric acid and other aromatic acids.[9][10]

1. Sample Preparation:

- Thaw frozen urine samples to room temperature.

- Vortex the samples to ensure homogeneity.

- Centrifuge the urine samples at approximately 4000 rpm for 5-10 minutes to pellet any particulate matter.

- Dilute the supernatant with a suitable buffer or mobile phase (e.g., 1:10 dilution with a solution of methanol:water:acetic acid).

- Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer and an organic solvent. A common mobile phase is a mixture of methanol, water, and acetic acid (e.g., 20:80:0.2, v/v/v), with the pH adjusted to be acidic (e.g., pH 3.0).[9]

- Flow Rate: 1.0 mL/min.

- Injection Volume: 10-20 µL.

- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

- UV Detection: Wavelength set to approximately 230-254 nm, where the aromatic ring of 4-FHA exhibits strong absorbance.

3. Calibration and Quantification:

- Prepare a series of calibration standards of 4-FHA in a blank matrix (e.g., synthetic urine or the mobile phase) over a relevant concentration range.

- Construct a calibration curve by plotting the peak area of 4-FHA against its concentration.

- Quantify the concentration of 4-FHA in the unknown samples by interpolating their peak areas from the calibration curve.

"Sample" [label="Urine Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Centrifuge" [label="Centrifugation\n(4000 rpm, 10 min)", fillcolor="#FBBC05", fontcolor="#202124"];

"Dilute" [label="Dilution with\nMobile Phase", fillcolor="#FBBC05", fontcolor="#202124"];

"Filter" [label="Filtration\n(0.22 µm filter)", fillcolor="#FBBC05", fontcolor="#202124"];

"HPLC_Vial" [label="HPLC Vial", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"HPLC_System" [label="HPLC-UV System\n(C18 Column, UV 254 nm)", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Data_Analysis" [label="Data Analysis\n(Peak Integration & Quantification)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "Centrifuge";

"Centrifuge" -> "Dilute";

"Dilute" -> "Filter";

"Filter" -> "HPLC_Vial";

"HPLC_Vial" -> "HPLC_System";

"HPLC_System" -> "Data_Analysis";

}

General Protocol for LC-MS/MS Quantification of 4-FHA in Urine

For higher sensitivity and selectivity, LC-MS/MS is the preferred method. This is a generalized protocol based on methods for similar organic acids.[11][12]

1. Sample Preparation:

- Sample collection and initial processing (centrifugation) are similar to the HPLC-UV method.

- A protein precipitation step is often included. Add a cold organic solvent like acetonitrile (B52724) (e.g., in a 3:1 ratio of solvent to sample), vortex, and centrifuge at high speed to pellet precipitated proteins.

- The supernatant is transferred to a new tube and may be evaporated to dryness under a stream of nitrogen.

- The residue is then reconstituted in the mobile phase.

- An internal standard (e.g., a stable isotope-labeled version of 4-FHA) should be added at the beginning of the sample preparation to account for matrix effects and variations in extraction efficiency.

2. LC-MS/MS Conditions:

- LC System: A UHPLC or HPLC system.

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

- Mobile Phase: Gradient elution is typically used, with mobile phase A consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and mobile phase B being an organic solvent with the same modifier (e.g., acetonitrile with 0.1% formic acid).

- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 2-10 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

- MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for 4-FHA and the internal standard are monitored. For 4-FHA (molecular weight: 197.16 g/mol ), the precursor ion would be [M-H]- at m/z 196.1. The product ions would be determined by fragmentation of the precursor ion (e.g., loss of the glycine moiety).

3. Data Analysis:

- Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against the concentration of the calibration standards.

Conclusion

The mechanism of action of 4-Fluorohippuric acid is intrinsically linked to its metabolic formation through the glycine conjugation pathway, a key detoxification process for aromatic carboxylic acids. As a biologically inactive metabolite of flupirtine and a biomarker for 4-fluorostyrene exposure, understanding its synthesis and quantification is of paramount importance for drug metabolism, pharmacokinetic, and toxicology studies. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of 4-FHA, enabling researchers to better assess exposure and metabolic profiles in relevant studies. Further research to elucidate the specific kinetic parameters of human GLYAT with 4-fluorobenzoyl-CoA would provide a more complete quantitative understanding of this metabolic pathway.

References

- 1. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]

- 4. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Acyl-CoA:glycine N-acyltransferase: organelle localization and affinity toward straight- and branched-chained acyl-CoA esters in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Flupirtine in the Treatment of Pain - Chemistry and its Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Method development and validation for simultaneous quantitation of endogenous hippuric acid and phenylacetylglycine in rat urine using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]

4-Fluorohippuric Acid in Pain and Epilepsy Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorohippuric acid is a primary metabolite of the centrally acting, non-opioid analgesic, Flupirtine (B1215404).[1] Flupirtine has demonstrated efficacy in various pain models and has been investigated for its potential anticonvulsant properties.[2][3][4] Understanding the metabolic fate of Flupirtine, including the formation and activity of its metabolites, is crucial for a comprehensive assessment of its therapeutic effects and safety profile. While one of its major metabolites, the N-acetylated analog D13223, is known to retain 20-30% of the parent compound's analgesic activity, current research suggests that 4-Fluorohippuric acid is a biologically inactive metabolite.[2][5]

This technical guide provides a comprehensive overview of the current state of knowledge regarding 4-Fluorohippuric acid, primarily within the context of its parent compound, Flupirtine. It details the pharmacological actions of Flupirtine, its metabolic pathways, and the experimental protocols utilized in its study, which are directly applicable to further investigation of 4-Fluorohippuric acid. While direct pharmacological data on 4-Fluorohippuric acid is limited, this guide serves as a foundational resource for researchers interested in exploring its potential role, or lack thereof, in pain and epilepsy.

Pharmacology of the Parent Compound: Flupirtine

Flupirtine exerts its analgesic and potential anticonvulsant effects through a unique mechanism of action, primarily as a selective neuronal potassium channel opener (SNEPCO).[2][3]

Mechanism of Action

Flupirtine's primary mechanism involves the activation of Kv7 (KCNQ) voltage-gated potassium channels.[2][6] This activation leads to a hyperpolarizing shift in the neuronal membrane potential, thereby reducing neuronal excitability. By stabilizing the resting membrane potential, Flupirtine makes it more difficult for neurons to reach the threshold for firing an action potential, which is a key process in the transmission of pain signals and the generation of seizure activity.

In addition to its effects on Kv7 channels, Flupirtine has been shown to modulate GABA-A receptors, enhancing the action of the inhibitory neurotransmitter GABA.[2][6] This potentiation of GABAergic inhibition further contributes to the overall reduction in neuronal hyperexcitability.

Furthermore, Flupirtine exhibits an indirect antagonism of NMDA receptors. This is not a direct binding to the NMDA receptor itself, but rather a consequence of the membrane potential stabilization, which enhances the voltage-dependent magnesium block of the NMDA receptor channel.[2]

Signaling Pathways

The signaling pathways influenced by Flupirtine are central to neuronal excitability and synaptic transmission.

Metabolism of Flupirtine

Flupirtine is extensively metabolized in the liver, leading to the formation of two primary metabolites: the pharmacologically active N-acetylated analog D13223 and the reportedly inactive 4-Fluorohippuric acid.[1][2]